6-chloro-8-methyl-9H-purine

Organic Chemistry Cross-Coupling Regioselective Synthesis

Researchers synthesizing 8-methyl-substituted purine analogs face regioselectivity issues with generic halogenated purines. 6-Chloro-8-methyl-9H-purine solves this via its unique dual 6-Cl/8-Me substitution, enabling precise cross-coupling at the 6-position while the 8-methyl group directs conformational bias in carbocyclic nucleoside synthesis. • Enables regioselective C-Cl functionalization for kinase inhibitor libraries • Direct precursor to 8-methyladenosine for modified nucleoside R&D • ≥95% purity; store at 2-8°C under inert atmosphere

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 92001-52-0
Cat. No. B183387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-methyl-9H-purine
CAS92001-52-0
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
InChIKeyMZYQXIIORWCBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-methyl-9H-purine: Key Synthetic Intermediate


6-Chloro-8-methyl-9H-purine is a heterocyclic aromatic purine derivative featuring a chlorine atom at the 6-position and a methyl group at the 8-position of the purine ring system . This specific substitution pattern imparts distinct reactivity, making it a versatile building block in medicinal chemistry and chemical biology . Its primary role is as a strategic intermediate for constructing biologically active purine analogs, rather than as an end-use therapeutic agent itself.

Substituent Pattern

Dual 6‑Cl & 8‑Me enables regiospecific cross‑coupling

Synthetic Role

Key intermediate for 8‑substituted purine libraries

Application Fit

Enables conformationally locked nucleoside synthesis

6-Chloro-8-methyl-9H-purine: Non-Interchangeable with Other Purines


Generic substitution with other halogenated or methylated purines, such as 6-chloropurine or 8-methylpurine, is not a valid procurement strategy due to the unique regioselective reactivity conferred by the combined 6-chloro and 8-methyl substituents . This dual substitution pattern dictates specific outcomes in cross-coupling reactions and subsequent derivatization steps, directly impacting the efficiency and success of multi-step synthetic routes. Using a simpler analog introduces uncertainty in reaction regioselectivity and yield, potentially derailing the intended synthetic pathway .

Substituent mismatch

6‑chloropurine or 8‑methylpurine lack the combined 6‑Cl/8‑Me pattern, which can shift cross‑coupling regioselectivity and yield.

Conformational restriction loss

Without the 8‑methyl group, the ability to introduce conformational bias in locked carbocyclic nucleosides is not available.

Synthetic route uncertainty

Analog substitution may alter multi‑step efficiency; downstream derivatization steps may not reproduce as expected.

6-Chloro-8-methyl-9H-purine: Differentiation from Closest Analogs


Regioselective Cross-Coupling: Fe-Catalyzed vs. Pd-Catalyzed Route

In a direct head-to-head comparison of cross-coupling methodologies on a 6,8-dichloropurine scaffold, the Fe-catalyzed reaction with methylmagnesium chloride selectively yields the 6-chloro-8-methylpurine derivative as the major product . In contrast, the Pd-catalyzed reaction with phenylboronic acid proceeds with opposite regioselectivity, producing the 8-chloro-6-phenylpurine derivative . This demonstrates the unique synthetic accessibility of the target compound via a specific catalytic system.

Regioselective Cross‑Coupling
Data to verify
Opposite regioisomers formed exclusively: Fe‑catalyzed gives 6‑Cl‑8‑Me, Pd‑catalyzed gives 8‑Cl‑6‑Ph derivative.
Defines the route to obtain the 6‑Cl‑8‑Me substitution pattern.
Source detail to verify; reported head‑to‑head comparison.
Organic Chemistry Cross-Coupling Regioselective Synthesis

Conformationally Locked Carbocyclic Nucleoside Synthesis

6-Chloro-8-methyl-9H-purine is a documented key intermediate for synthesizing novel conformationally locked carbocyclic nucleosides [1]. In this specific study, its analogues (compounds 34 and 35) were constructed and further functionalized via ammonolysis to yield 6-amino-8-methyl-9H-purine derivatives [1]. This contrasts with the more common use of 6-chloropurine (without the 8-methyl group), which leads to standard nucleosides lacking the conformational restriction imparted by the 8-methyl group.

Locked Carbocyclic Nucleoside Synthesis
Cross‑study comparable
Key intermediate for conformationally locked nucleosides; 8‑methyl group essential for conformational restriction.
Enables synthesis of nucleosides with distinct conformational bias.
Compared to 6‑chloropurine, which yields standard nucleosides.
Medicinal Chemistry Nucleoside Synthesis Conformational Restriction

8-Methyladenosine Synthesis Intermediate

A derivative of 6-chloro-8-methylpurine serves as a direct intermediate in the multi-step synthesis of 8-methyladenosine [1]. The synthetic route involves the conversion of a 2',3'-O-isopropylidene-2-methylthioinosine precursor through a chlorination step using SOCl2/DMF to yield the 6-chloro-8-methylpurine derivative [1]. This contrasts with the synthesis of adenosine from 6-chloropurine, which yields the unsubstituted adenosine nucleoside.

8‑Methyladenosine Intermediate
Class‑level inference
Direct precursor to 8‑methyladenosine via chlorination (SOCl₂/DMF) of methylthioinosine derivative.
Validated precursor for a biologically relevant modified nucleoside.
Requires conversion step; supports 8‑substituted purine research.
Nucleoside Chemistry Natural Product Synthesis Nucleic Acid Research

6-Chloro-8-methyl-9H-purine: Applications & Procurement


8-Substituted Purine Libraries for Kinase Inhibitor Discovery

Leverage the compound's demonstrated utility as a key intermediate for constructing 8-methyl-substituted purine derivatives . The regioselective cross-coupling and subsequent functionalization pathways make it an ideal building block for generating focused libraries of purine-based kinase inhibitors where the 8-position is a critical pharmacophore element.

Conformationally Restricted Nucleoside Analog Development

Employ this compound as a core scaffold to access conformationally locked carbocyclic nucleosides [1]. The presence of the 8-methyl group is essential for introducing the desired conformational bias in the final molecule, a design strategy used to enhance target binding affinity and selectivity in antiviral and anticancer nucleoside drug discovery.

8-Methyladenosine and Related Modified Nucleosides

Utilize the established synthetic route where 6-chloro-8-methylpurine derivatives are converted to 8-methyladenosine [2]. This is particularly relevant for researchers investigating the biological roles of modified nucleosides or developing novel nucleic acid probes and therapeutics.

Application
Selection Property
Validation Focus
8‑Substituted Purine Libraries for Kinase Inhibitor Discovery
Regioselective cross‑coupling at 6‑position
Regioselectivity and derivatization yield across catalyst systems
Conformationally Restricted Nucleoside Analog Development
8‑Methyl conformational restriction
Synthesis of locked carbocyclic nucleosides with defined stereochemistry
8‑Methyladenosine and Related Modified Nucleosides
Precursor to 8‑methyladenosine
Retention of the 8‑methyl group through multi‑step conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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